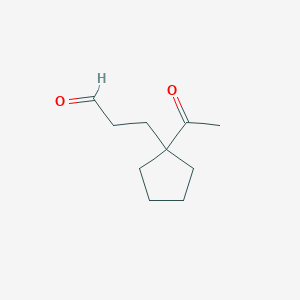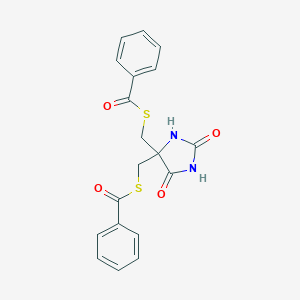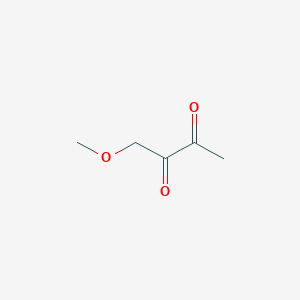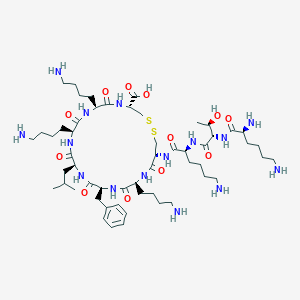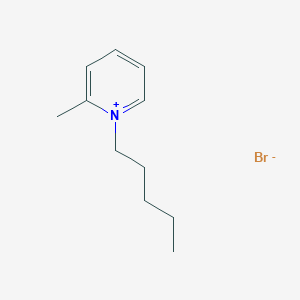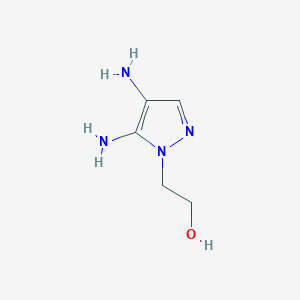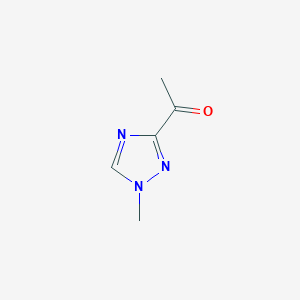
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone is a chemical compound that belongs to the class of triazole compounds. It has been widely used in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone is not well understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and modulating their activity. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone are not well studied. However, it has been shown to have low toxicity in vitro and in vivo. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone in lab experiments include its unique chemical properties, low toxicity, and versatility in synthesis. However, its limitations include its limited solubility in water and its potential to interact with biological macromolecules, which may lead to nonspecific effects.
Future Directions
There are several future directions for the research on 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone. These include the development of new synthetic methods for its preparation, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with biological macromolecules. Additionally, the development of new applications for its use in catalysis and materials science is an area of interest.
Synthesis Methods
The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone can be achieved through various methods. One of the commonly used methods is the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl chloroacetate in the presence of a base, followed by the reaction with hydrazine hydrate. Another method involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl chloroacetate in the presence of sodium hydride, followed by the reaction with hydrazine hydrate.
Scientific Research Applications
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various biologically active compounds. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Furthermore, it has been used as a probe for the detection of metal ions in biological systems.
properties
CAS RN |
153334-38-4 |
|---|---|
Product Name |
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanone |
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(1-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-6-3-8(2)7-5/h3H,1-2H3 |
InChI Key |
KVMDXWVXQJPFLR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C=N1)C |
Canonical SMILES |
CC(=O)C1=NN(C=N1)C |
synonyms |
Ethanone, 1-(1-methyl-1H-1,2,4-triazol-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



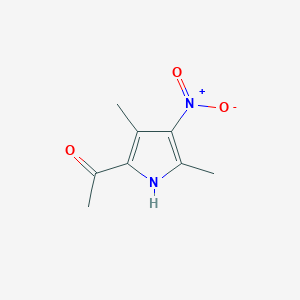
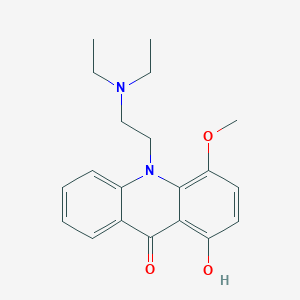
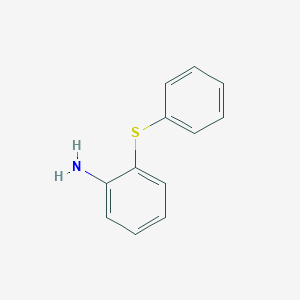
![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
